molecular formula C22H16ClFN2O3S B12039265 methyl (2E)-5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12039265
M. Wt: 442.9 g/mol
InChI Key: IEVZQYZEFKKXMF-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound methyl (2E)-5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate features a thiazolo[3,2-a]pyrimidine core with:

  • A 4-chlorophenyl group at position 5 (electron-withdrawing, enhancing lipophilicity).
  • A (2E)-2-fluorobenzylidene substituent at position 2 (electron-withdrawing fluorine enhances conjugation stability).
  • A methyl ester at position 6 (influencing solubility and metabolic stability compared to ethyl esters).
    Crystallographic data for closely related compounds (e.g., ) suggest a triclinic crystal system (space group P1) with intermolecular interactions driven by halogen and hydrogen bonding .

Properties

Molecular Formula

C22H16ClFN2O3S

Molecular Weight

442.9 g/mol

IUPAC Name

methyl (2E)-5-(4-chlorophenyl)-2-[(2-fluorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H16ClFN2O3S/c1-12-18(21(28)29-2)19(13-7-9-15(23)10-8-13)26-20(27)17(30-22(26)25-12)11-14-5-3-4-6-16(14)24/h3-11,19H,1-2H3/b17-11+

InChI Key

IEVZQYZEFKKXMF-GZTJUZNOSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3F)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Ammonium Acetate Catalysis

Ammonium acetate enables milder conditions for arylidene formation, avoiding harsh acids:

  • Yield : 82–87% for analogous compounds.

  • Advantage : Reduced side reactions and easier purification.

Purification and Characterization

  • Recrystallization : Ethanol/water or benzene/hexane mixtures yield high-purity crystals.

  • Spectroscopic Validation :

    • ¹H NMR : Signals at δ 2.35 (s, 3H, CH₃), δ 3.65 (s, 3H, OCH₃), and δ 7.2–8.1 (m, aromatic Hs).

    • IR : Peaks at 1730 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (ketone C=O).

Comparative Data Table

StepMethodConditionsYield (%)Source
Core formationThermal80°C, 4 h85
Core formationMicrowave140°C, 5 min88
Benzylidene additionAmmonium acetateReflux, 8 h78
EsterificationH₂SO₄/MeOHReflux, 4 h>90

Challenges and Solutions

  • Low Solubility : Use polar aprotic solvents (e.g., DMF) during condensation steps.

  • Byproduct Formation : Employ column chromatography (silica gel, ethyl acetate/hexane) for challenging separations .

Chemical Reactions Analysis

Functional Group Transformations

The compound’s reactivity is dominated by its:

  • α,β-Unsaturated Ketone : Participates in Michael additions and Diels-Alder reactions.

  • Ester Group : Hydrolyzes to carboxylic acid under acidic/basic conditions.

  • Chlorophenyl and Fluorobenzylidene Groups : Susceptible to nucleophilic aromatic substitution (e.g., SNAr with amines or thiols).

Key Transformations

Reaction TypeConditionsProductNotes
Ester Hydrolysis1M HCl/EtOH, reflux, 6hCorresponding carboxylic acid derivativeConfirmed by IR loss of 1708 cm⁻¹
Michael AdditionMethylamine, EtOH, RT, 12hAdduct at C3 positionCharacterized via ¹H NMR

Cycloaddition and Rearrangements

The thiazolo[3,2-a]pyrimidine core undergoes [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused heterocycles .

Example Cycloaddition

ReactantConditionsProductYield
Maleic AnhydrideToluene, 80°C, 8hFuran-fused thiazolopyrimidine65%

Halogenation and Cross-Coupling

The 4-chlorophenyl group participates in Suzuki-Miyaura couplings. For example:

ReactionConditionsProductYield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°CBiaryl derivatives70%

Solvolysis and Stability

The methyl ester group undergoes methanolysis under basic conditions:
RCOOCH3+NaOHRCOONa++CH3OH\text{RCOOCH}_3+\text{NaOH}\rightarrow \text{RCOO}^-\text{Na}^++\text{CH}_3\text{OH}
Kinetic studies show a half-life of 4.2h in 0.1M NaOH at 25°C .

Spectroscopic Data for Reaction Monitoring

TechniqueKey SignalsInterpretation
¹H NMR (DMSO-d₆)δ 1.14 (t, CH₃), 3.72 (s, OCH₃), 7.89 (s, C=CH), 10.51 (s, OH)Confirms benzylidene and ester groups
IR (KBr)1709 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), 1173 cm⁻¹ (C-O)Matches α,β-unsaturated ketone

Structural and Reactivity Insights

  • Conformational Flexibility : The pyrimidine ring adopts a screw-boat conformation, influencing steric accessibility during reactions .

  • Intermolecular Interactions : π–π stacking between thiazole and aryl groups stabilizes transition states in cycloadditions .

Scientific Research Applications

Antitumor Activity

Research indicates that thiazolo-pyrimidines exhibit significant antitumor properties. Methyl (2E)-5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has shown promising results in inhibiting tumor cell proliferation. Studies have demonstrated that compounds with similar structures can effectively inhibit cell replication in various cancer cell lines .

Antiviral Properties

The compound's structural features suggest potential antiviral activity as well. It may target viral enzymes or proteins critical for viral replication. Related compounds have been studied for their effects on Hepatitis C virus polymerase, indicating a pathway for further exploration in antiviral drug development .

Case Study 1: Antitumor Efficacy

In a recent study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The results showed a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Case Study 2: Structure-Activity Relationship

Another study focused on the structure-activity relationship (SAR) of thiazolo-pyrimidines highlighted how modifications to the aromatic rings can enhance biological activity. The introduction of halogen substituents like chlorine and fluorine was found to increase potency against specific cancer types .

Mechanism of Action

The mechanism of action of methyl (2E)-5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Table 1: Substituent and Property Comparison

Compound Name (Position 2 / 5 / 6) Key Substituents Melting Point (°C) Notable Properties Reference
Target Compound 2-(2-Fluorobenzylidene) / 5-(4-ClPh) / 6-COOMe N/A High lipophilicity; potential halogen bonding from Cl/F
Ethyl 2-(2-Fluorobenzylidene)-5-(4-FPh)-6-COOEt 2-(2-Fluorobenzylidene) / 5-(4-FPh) / 6-COOEt N/A Similar halogen interactions; ethyl ester reduces crystallinity vs. methyl
Ethyl 2-(2,4-DimethoxyBz)-5-(PhVinyl)-6-COOEt 2-(2,4-DimethoxyBz) / 5-(E-PhVinyl) / 6-COOEt N/A Electron-donating methoxy groups reduce conjugation stability
Compound 11a () 2-(2,4,6-TrimethylBz) / 5-(5-MeFuran) / 6-CN 243–246 Cyano group increases polarity; lower solubility in non-polar solvents
Ethyl 2-(4-Cyanobenzylidene)-5-(4-MePh)-6-COOEt 2-(4-CNBz) / 5-(4-MePh) / 6-COOEt 213–215 Strong electron-withdrawing cyano group enhances reactivity
Ethyl 2-(3-Phenylpropenylidene)-5-(4-MePh)-6-COOEt 2-(E-3-PhPropenylidene) / 5-(4-MePh) / 6-COOEt N/A Extended conjugation improves UV absorption; bulky substituent affects packing

Electronic and Steric Effects

  • Position 2 (Benzylidene Substituent): Fluoro vs. Methoxy/Cyano: The 2-fluorobenzylidene group in the target compound provides moderate electron withdrawal, stabilizing the conjugated system without excessive steric hindrance. In contrast, methoxy () or cyano () substituents alter electronic properties significantly, affecting reactivity and intermolecular interactions . Halogen Bonding: Fluorine and chlorine in the target compound may participate in halogen bonding, as seen in related structures with π-halogen interactions (e.g., ) .
  • Position 5 (Aryl Group): 4-Chlorophenyl vs. 4-Fluorophenyl (): The chloro group increases lipophilicity (ClogP ≈ 2.5 vs. Electron-Donating Groups (e.g., 4-MePh in ): Methyl groups reduce electrophilicity, possibly lowering reactivity in nucleophilic environments .
  • Position 6 (Ester Group):

    • Methyl vs. Ethyl Ester: The methyl ester (target compound) offers higher metabolic stability but lower solubility in polar solvents compared to ethyl esters (e.g., ) .

Crystallographic and Packing Behavior

  • The triclinic P1 symmetry observed in analogues () suggests similar packing for the target compound, with intermolecular C–H···O and π–π interactions stabilizing the lattice .
  • Compounds with bulkier substituents (e.g., 3-phenylpropenylidene in ) exhibit reduced planarity, disrupting crystal packing efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.